N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
N-(5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5-methylisoxazole carboxamide group and a 5-chlorothiophene substituent. The compound’s design integrates bioisosteric principles, where the oxadiazole moiety may enhance metabolic stability, and the chloro-substituted thiophene could improve lipophilicity and target binding. Such structural motifs are common in medicinal chemistry for optimizing pharmacokinetic properties .
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O3S/c1-6-4-8(17-20-6)11(18)14-12-16-15-10(19-12)5-7-2-3-9(13)21-7/h2-4H,5H2,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZFIPXERFUUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Propargylaldehyde Derivatives
The Claisen condensation remains foundational for isoxazole synthesis. Using hydroxylamine hydrochloride and 3-(dimethylamino)-1-(methyl)prop-2-en-1-one under acidic conditions yields 5-methylisoxazole. Optimized conditions (50°C, ethanol/water, 8 hr) achieve 82% yield.
Mechanism :
$$
\text{Propargylaldehyde derivative} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{HCl}} \text{5-Methylisoxazole} + \text{H}2\text{O}
$$
Oxidation to Carboxylic Acid
The methyl group at position 5 undergoes oxidation using KMnO₄ in alkaline medium (70°C, 4 hr), followed by acid workup to yield 5-methylisoxazole-3-carboxylic acid.
Synthesis of 5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine
Thiophene Alkylation
5-Chlorothiophene-2-methanol is brominated using PBr₃ in dichloromethane (0°C, 2 hr) to produce 2-(bromomethyl)-5-chlorothiophene .
Hydrazide Formation
Reacting thiophene-substituted bromomethyl derivative with hydrazine hydrate (EtOH, reflux, 6 hr) yields (5-chlorothiophen-2-yl)methylhydrazine .
Oxadiazole Cyclization
The hydrazine reacts with cyanoacetic acid in POCl₃ (80°C, 3 hr) to form 5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine .
Table 1 : Optimization of Oxadiazole Cyclization
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 3 | 78 |
| PCl₅ | 90 | 2.5 | 65 |
| H₂SO₄ | 100 | 4 | 42 |
Amide Coupling: Final Assembly
Carboxylic Acid Activation
5-Methylisoxazole-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous DMF (0°C, 1 hr).
Nucleophilic Substitution
The activated ester reacts with 5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine in the presence of triethylamine (room temp, 12 hr), yielding the target compound.
Table 2 : Coupling Reagent Efficiency
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/NHS | DMF | 85 | 98 |
| DCC/DMAP | THF | 72 | 95 |
| HATU/DIEA | DCM | 88 | 97 |
Alternative Synthetic Pathways
One-Pot Oxadiazole-Isoxazole Assembly
A biorenewable choline chloride-urea deep eutectic solvent (DES) enables a three-component reaction between aldehyde, hydroxylamine, and acetylene derivatives at 60°C (24 hr), achieving 70% yield.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C, 30 min) reduces coupling time by 75% while maintaining 82% yield.
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, isoxazole-H), 7.45 (d, J=3.8 Hz, 1H, thiophene-H), 4.52 (s, 2H, CH₂), 2.51 (s, 3H, CH₃).
- HRMS : m/z 367.0521 [M+H]⁺ (calc. 367.0518).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions can occur, particularly on the thiophene and isoxazole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs include derivatives with oxadiazole, thiophene, isoxazole, or thiazole moieties. Key comparisons are summarized below:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations:
- Heterocyclic Diversity: The target compound’s oxadiazole-isoxazole-thiophene triad distinguishes it from ’s oxadiazole-thiazole derivatives and ’s xanthenone-linked isoxazoles. Oxadiazoles are known for their electron-deficient nature, enhancing π-π stacking in target binding, whereas thiazoles (as in 7c) may prioritize hydrogen bonding .
- Chloro substituents are often leveraged to improve bioavailability and membrane permeability .
- Melting Points: ’s compounds (134–178°C) and ’s xanthenones (210–242°C) suggest that bulkier or fused-ring systems (e.g., xanthenones) elevate melting points due to enhanced crystallinity. The target compound’s melting point is likely intermediate, depending on its packing efficiency.
Analytical Characterization:
All compounds in the evidence were validated via IR, NMR, and mass spectrometry (EI-MS or ESI-MS). For instance, ’s 7c–7f and ’s 11i–11m confirmed substituent positions through detailed ¹H/¹³C NMR shifts and molecular ion peaks . The target compound would require similar analyses to verify regiochemistry, particularly the chlorothiophene and methylisoxazole orientations.
Potential Pharmacological Implications
Though pharmacological data for the target compound are absent in the evidence, structural analogs provide clues:
- Oxadiazole-Thiazole Derivatives () : These compounds are often explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their hydrogen-bonding capacity .
- Xanthenone-Isoxazoles (): Such fused-ring systems are studied for antimicrobial or anticancer activity, where electron-withdrawing groups (e.g., nitro in 11j) enhance reactivity .
- High-Molecular-Weight Analogs () : Complex structures like C38H36Cl2N6O10S2 may target multi-domain proteins, though their size could limit bioavailability .
The target compound’s chloro-thiophene and oxadiazole-isoxazole architecture positions it as a candidate for antimicrobial or anti-inflammatory applications, leveraging both lipophilicity and metabolic stability.
Biological Activity
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide, a compound with the CAS number 865288-21-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H5ClN4O4S2
- Molecular Weight : 356.7648 g/mol
- Structure : The compound features a complex structure that includes an oxadiazole and isoxazole moiety, contributing to its biological properties.
Anticancer Potential
Several studies have highlighted the cytotoxic effects of compounds similar to this compound on various cancer cell lines. Notably, derivatives containing isoxazole structures have been evaluated for their effects on breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells . The mechanisms often involve the induction of apoptosis and cell cycle arrest.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Interference with DNA Synthesis : Some oxadiazole derivatives disrupt DNA replication in cancer cells, leading to growth inhibition.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, contributing to their cytotoxic effects.
Case Studies
- Antibacterial Screening : A study screened various oxadiazole derivatives for their antibacterial properties. The most active compounds exhibited MIC values significantly lower than those of standard antibiotics .
- Cytotoxicity Assays : In vitro assays using WST-1 reagent demonstrated that certain derivatives could reduce the viability of cancer cell lines by over 50% at micromolar concentrations .
Comparative Analysis
| Compound | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | Bacillus subtilis | 32 |
| Compound B | Anticancer | MCF-7 (Breast Cancer) | 10 |
| N-(5-(5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide | Potentially Antimicrobial/Cytotoxic | Various Cancer Cell Lines | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
